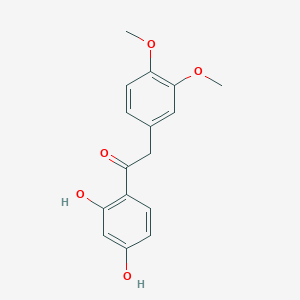

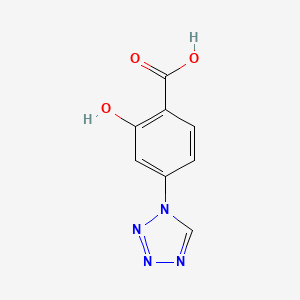

![molecular formula C9H10FNO4S B1331747 N-[(4-氟-2-甲苯磺酰基]甘氨酸 CAS No. 670260-30-7](/img/structure/B1331747.png)

N-[(4-氟-2-甲苯磺酰基]甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

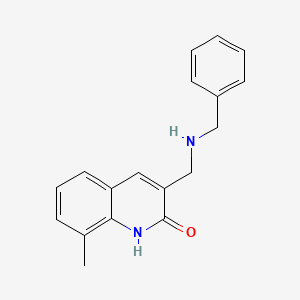

The compound "N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine" is a derivative of sulfonamide and glycine, which is a part of a broader class of compounds that have been studied for their potential in various chemical reactions and biological activities. The papers provided discuss various sulfonamide glycine derivatives and their applications, which can provide insights into the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of sulfonamide glycine derivatives is a topic of interest due to their potential applications. For instance, the synthesis of N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors involves introducing increased lipophilic character to enhance the inhibitory potential . Similarly, the allylation of aldehydes and imines with allyltributyltin promoted by polymer-supported sulfonamide of N-glycine demonstrates the utility of these compounds in stereoselective synthesis .

Molecular Structure Analysis

The molecular structure of sulfonamide glycine derivatives plays a crucial role in their reactivity and biological activity. For example, the study of N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase reveals that the N-phenyl substitution enhances affinity for the enzyme, and the stereochemistry of the substituents significantly affects inhibitory potency .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide glycine derivatives is highlighted in the synthesis of N-arylsulfonamido esters from the methyl esters of amino acids without protecting the phenolic hydroxy group. This chemoselective arylsulfonylation demonstrates the potential for selective functionalization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide glycine derivatives are influenced by their molecular structure. The presence of substituents such as the propylsulfonyl group in N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide affects the lipophilicity and, consequently, the biological activity as glycine transporter-1 inhibitors . Additionally, the versatility of N-[(3-carboxyphenyl)-sulfonyl]glycine as a building block for coordination polymers showcases the diverse structural possibilities and potential applications in material science .

科学研究应用

NMDA 受体功能和神经传递

N-[(4-氟-2-甲苯磺酰基]甘氨酸因其在调节神经传递中的作用而受到探索,尤其是在 NMDA(N-甲基-D-天冬氨酸)受体功能方面。甘氨酸是该化合物的重要组成部分,在 NMDA 受体位点充当共激动剂,并参与增强 NMDA 受体介导的神经传递。正在研究该通路在治疗精神分裂症和其他神经精神疾病中的潜在治疗应用。静脉注射甘氨酸被发现会影响健康受试者的区域脑代谢率,尽管没有显着行为和神经心理效应,这表明神经水平上的复杂相互作用 (Neumeister 等人,2006)。

精神分裂症治疗

研究探讨了甘氨酸在精神分裂症治疗中的作用,尤其是针对阴性和认知症状。高剂量甘氨酸与常规抗精神病药联合使用,已显示出在治疗耐药性精神分裂症中减轻症状方面的前景。这被认为是由于甘氨酸作为 NMDA 受体共激动剂的作用,增强了受体的功能,并可能解决精神分裂症中假设的谷氨酸能活性不足 (Heresco-Levy 等人,2004)。

代谢和营养

N-[(4-氟-2-甲苯磺酰基]甘氨酸也因其在代谢中的作用而受到研究,特别是在蛋白质代谢中以及作为代谢研究中的示踪剂。涉及 [15N] 甘氨酸的研究提供了对人体蛋白质代谢的见解,说明了甘氨酸和丝氨酸在人体中的快速相互转化,并表明这些氨基酸的氮可以进入氨基酸的主要转氨池 (Matthews 等人,1981)。此外,发现饮食方面,例如维生素 B-6 限制,会影响甘氨酸代谢,强调了该化合物在营养生化中的相关性 (Lamers 等人,2009)。

生物监测和环境暴露

该化合物还与生物监测研究有关,尤其是关于草甘膦(GLY)、N-(膦酰甲基)甘氨酸,全球使用最广泛的除草剂。研究通过测量尿液样品中的草甘膦水平及其代谢物评估了草甘膦的动力学,有助于了解人类接触除草剂和潜在健康影响 (Faniband 等人,2020)。

安全和危害

属性

IUPAC Name |

2-[(4-fluoro-2-methylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6-4-7(10)2-3-8(6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTIRCMUAIDOMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351481 |

Source

|

| Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |

CAS RN |

670260-30-7 |

Source

|

| Record name | N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670260-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

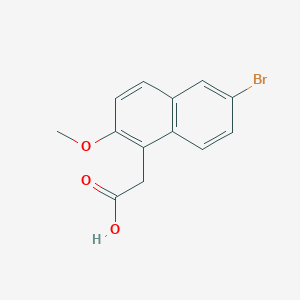

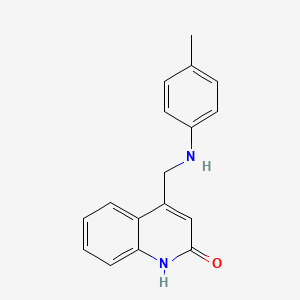

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

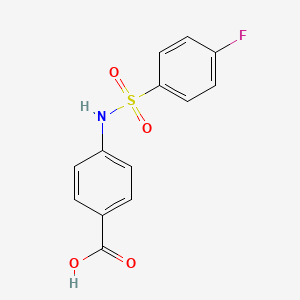

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)